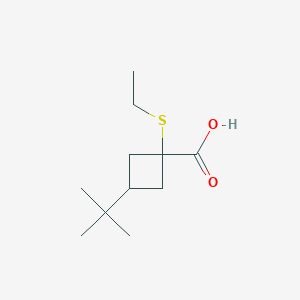

3-(Tert-butyl)-1-(ethylthio)cyclobutane-1-carboxylic acid

Description

3-(Tert-butyl)-1-(ethylthio)cyclobutane-1-carboxylic acid is a cyclobutane-based compound featuring a tert-butyl group and an ethylthio substituent. Its unique structure combines steric bulk from the tert-butyl group with the sulfur-containing ethylthio moiety, which may influence reactivity, solubility, and binding interactions in pharmaceutical or material science applications.

Properties

Molecular Formula |

C11H20O2S |

|---|---|

Molecular Weight |

216.34 g/mol |

IUPAC Name |

3-tert-butyl-1-ethylsulfanylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C11H20O2S/c1-5-14-11(9(12)13)6-8(7-11)10(2,3)4/h8H,5-7H2,1-4H3,(H,12,13) |

InChI Key |

VYRZYCBKKFRMFB-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1(CC(C1)C(C)(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-1-(ethylthio)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl-substituted cyclobutanes with ethylthiol in the presence of a strong base, followed by carboxylation to introduce the carboxylic acid group. The reaction conditions often require careful temperature control and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction parameters, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-1-(ethylthio)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3-(Tert-butyl)-1-(ethylthio)cyclobutane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1-(ethylthio)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of analogous cyclobutane carboxylic acids:

Key Research Findings

Steric and Electronic Effects

- Ethylthio vs. For example, 3-(tert-Butoxy)cyclobutane-1-carboxylic acid is prized for its stability and versatility in drug synthesis , while fluorinated derivatives like 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid exhibit enhanced metabolic stability and lipophilicity .

- Tert-Butyl Group : The tert-butyl moiety in the main compound provides significant steric hindrance, which may slow metabolic degradation compared to smaller alkyl groups (e.g., ethyl in ) .

Physical and Chemical Properties

- Fluorinated Derivatives : 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid has a predicted boiling point of 190.6±35.0 °C and density of 1.445±0.06 g/cm³, reflecting fluorine's electron-withdrawing effects .

- Hydroxymethyl Derivatives : trans-3-(Hydroxymethyl)cyclobutane-1-carboxylic acid (MW 130.14) introduces polarity, likely enhancing aqueous solubility compared to hydrophobic tert-butyl or ethylthio analogs .

Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Commercial Availability and Pricing (Representative Examples)

Biological Activity

3-(Tert-butyl)-1-(ethylthio)cyclobutane-1-carboxylic acid is a cyclobutane derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of 3-(Tert-butyl)-1-(ethylthio)cyclobutane-1-carboxylic acid is . Its structure features a cyclobutane ring with tert-butyl and ethylthio substituents, which can influence its biological interactions.

Antimicrobial Properties

Research indicates that cyclobutane derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to 3-(Tert-butyl)-1-(ethylthio)cyclobutane-1-carboxylic acid have been tested against various bacterial strains. A study highlighted that structural modifications in cyclobutane derivatives can enhance their antimicrobial efficacy by improving membrane permeability or inhibiting specific metabolic pathways.

Antioxidant Activity

Antioxidant assays have shown that certain cyclobutane derivatives can scavenge free radicals effectively. The presence of the tert-butyl group is believed to contribute to this activity by stabilizing radical intermediates, thus preventing oxidative stress in biological systems.

The biological activity of 3-(Tert-butyl)-1-(ethylthio)cyclobutane-1-carboxylic acid may be attributed to its interaction with specific cellular targets. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, while the hydrophobic tert-butyl and ethylthio groups may facilitate binding to lipid membranes or hydrophobic pockets in enzymes. This dual interaction could modulate enzyme activity or receptor signaling pathways.

Case Studies

- Antimicrobial Assays : In a comparative study, several cyclobutane derivatives were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. 3-(Tert-butyl)-1-(ethylthio)cyclobutane-1-carboxylic acid demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

- Oxidative Stress Reduction : Another study evaluated the antioxidant capacity of various cyclobutane derivatives using DPPH radical scavenging assays. Results indicated that 3-(Tert-butyl)-1-(ethylthio)cyclobutane-1-carboxylic acid exhibited a notable reduction in oxidative damage in cellular models, supporting its use as a protective agent against oxidative stress-related diseases.

Data Table: Summary of Biological Activities

| Biological Activity | Test Method | Result |

|---|---|---|

| Antimicrobial | Agar diffusion assay | Significant inhibition against S. aureus and E. coli |

| Antioxidant | DPPH scavenging assay | Effective reduction of oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.